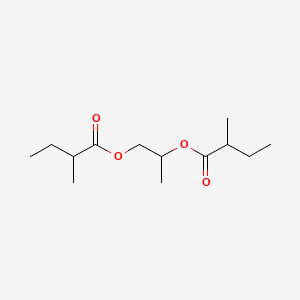
Propane-1,2-diyl bis(2-methylbutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of propane-1,2-diyl bis(2-methylbutanoate) typically involves the esterification of propane-1,2-diol with 2-methylbutanoic acid . This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Propane-1,2-diyl bis(2-methylbutanoate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate) . The major products formed from these reactions are propane-1,2-diol, 2-methylbutanoic acid, and various substituted derivatives .
Scientific Research Applications
Propane-1,2-diyl bis(2-methylbutanoate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the formulation of certain biological assays and as a solvent for biological samples.
Medicine: It is used in the formulation of certain pharmaceutical products due to its solubility properties.
Industry: It is used as a flavoring agent in the food industry and as a plasticizer in the polymer industry.
Mechanism of Action
The mechanism of action of propane-1,2-diyl bis(2-methylbutanoate) involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the solubility and transport of hydrophobic molecules . It can also interact with enzymes and proteins, affecting their activity and function . The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Propane-1,2-diyl bis(2-methylbutanoate) can be compared with other similar compounds such as:
Propane-1,2-diyl bis(2-methylbut-2-enoate): This compound has a similar structure but contains an additional double bond, which affects its reactivity and properties.
Propane-1,2-diyl bis(2-methylpropanoate): This compound has a similar structure but contains a different ester group, which affects its solubility and reactivity.
The uniqueness of propane-1,2-diyl bis(2-methylbutanoate) lies in its specific ester groups, which confer distinct solubility and reactivity properties .
Properties
CAS No. |
155514-30-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(2-methylbutanoyloxy)propyl 2-methylbutanoate |
InChI |
InChI=1S/C13H24O4/c1-6-9(3)12(14)16-8-11(5)17-13(15)10(4)7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
MDBWDQSQRMQYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(C)OC(=O)C(C)CC |
density |
0.952-0.957 (20°) |
physical_description |
Clear colourless liquid; Mild fruity to slightly buttery aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



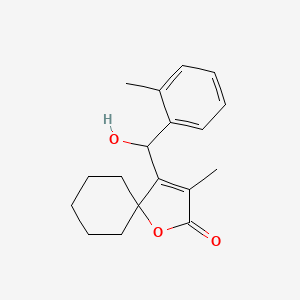
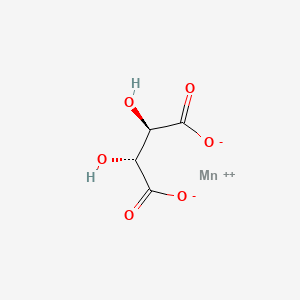
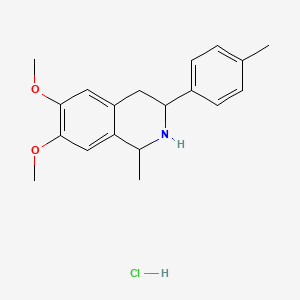
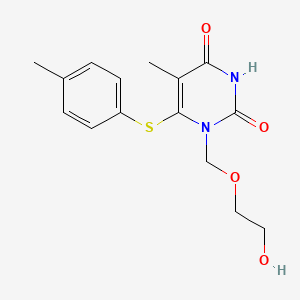
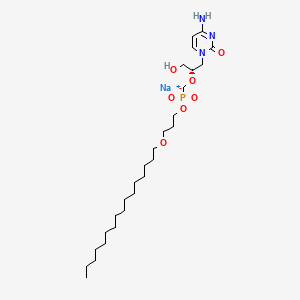
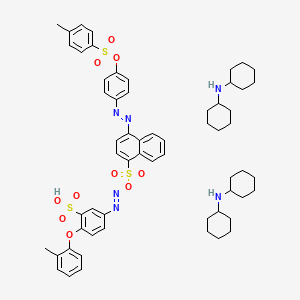
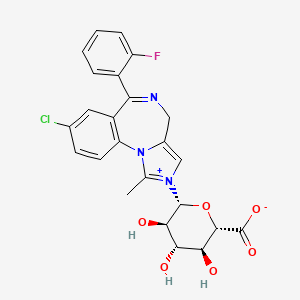
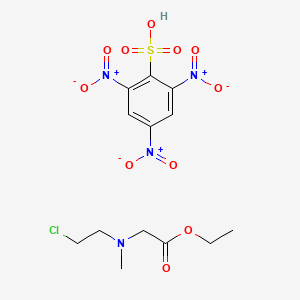

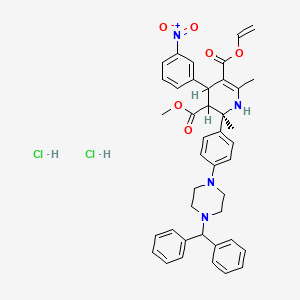
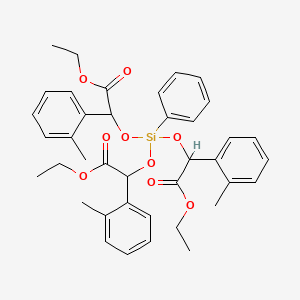
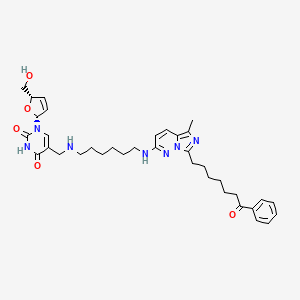
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
